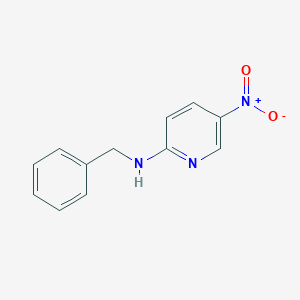

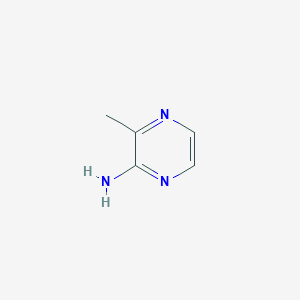

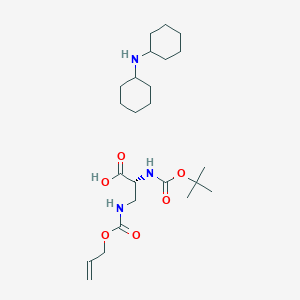

苄基-(5-硝基-吡啶-2-基)-胺

描述

The compound N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide, which has a similar nitro-pyridin-2-yl group, can be obtained from the corresponding α-amido-α-amino-nitrone in a reaction with biphenyl-2,2’-diamine .

Synthesis Analysis

In a study on oxidative transformations of thiols, sulfides, and alcohols, 1,2-Bis(5-nitro-pyridin-2-yl)-disulfide and 5-nitro-pyridin-2-sulfonic acid were obtained by the oxidation of the thiol with a twofold excess of the oxidant in tetrahydrofuran or water .Molecular Structure Analysis

The amido-amidine core of N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide has distinctive geometrical parameters including: an outstandingly long Csp (2)-Csp (2) single bond of 1.5276 (13) Å and an amidine N-C-N angle of 130.55 (9)° .Chemical Reactions Analysis

The reaction of chlorine dioxide with sulfur- and oxygen-containing organic compounds has been investigated. The products of oxidation of organosulfur compounds are widely used in chemical industry and medicine .科学研究应用

相关化合物的化学和性质

苄基-(5-硝基-吡啶-2-基)-胺是一种化合物,可以与更广泛的吡啶衍生物化学家族相关,吡啶衍生物以其多样的化学和生物活性而闻名。吡啶衍生物的化学和性质,包括那些用硝基和胺取代的吡啶衍生物,已经得到广泛的研究。这些化合物展示了广泛的应用,从作为络合物中的配体到在生物和电化学活性中显示出潜力 (Boča, Jameson, & Linert, 2011)。它们的结构变异性允许探索化学研究中的盲点,表明苄基-(5-硝基-吡啶-2-基)-胺等类似物可能值得进一步研究。

硝基苄基吡啶的光致变色性质

与苄基-(5-硝基-吡啶-2-基)-胺密切相关的硝基苄基吡啶表现出光致变色性质,使其成为基于光子的电子学的潜在候选者。它们在暴露于光线下发生结构变化的能力可用于开发光响应材料,为类似硝基取代的吡啶化合物的应用提供见解 (Naumov, 2006)。

在缓蚀中的应用

与苄基-(5-硝基-吡啶-2-基)-胺具有结构相似性的喹啉衍生物已被确定为有效的防腐剂。它们的效用源于它们与金属表面形成稳定的螯合配合物的能力,表明硝基取代的吡啶化合物也可能在保护金属免受腐蚀方面找到应用,特别是在恶劣的工业环境中 (Verma, Quraishi, & Ebenso, 2020)。

还原胺化过程

包括苄基-(5-硝基-吡啶-2-基)-胺在内的硝基取代化合物的更广泛家族在还原胺化过程中发挥着重要作用。这些过程在合成伯胺、仲胺和叔胺中至关重要,这些伯胺、仲胺和叔胺是药物、农用化学品和材料科学中的关键官能团。在这些反应中使用氢作为还原剂突出了硝基取代化合物在可持续化学合成中的重要性 (Irrgang & Kempe, 2020)。

C-N键形成交叉偶联反应

硝基取代的吡啶及其类似物在C-N键形成交叉偶联反应中很有价值,这是有机合成中的基础,特别是对于创建具有潜在药理活性的复杂分子。这些反应通常采用铜介导的体系,表明苄基-(5-硝基-吡啶-2-基)-胺在合成具有增强生物活性的新型有机化合物中具有潜在的效用 (Kantam et al., 2013)。

属性

IUPAC Name |

N-benzyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOYSZDFYVXWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944229 | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(5-nitro-pyridin-2-yl)-amine | |

CAS RN |

21626-41-5 | |

| Record name | 21626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)